molecular formula C23H17BrN4O B10898994 2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-68-8

2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B10898994
CAS No.: 476483-68-8
M. Wt: 445.3 g/mol
InChI Key: SZGWWZBREZIIJX-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core functionalized with amino, oxo, and carbonitrile groups. Its structure includes a 3-bromophenyl substituent at position 4 and a 2-cyanophenyl group at position 1. Hexahydroquinoline derivatives are frequently studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

476483-68-8

Molecular Formula

C23H17BrN4O

Molecular Weight

445.3 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17BrN4O/c24-16-7-3-6-14(11-16)21-17(13-26)23(27)28(18-8-2-1-5-15(18)12-25)19-9-4-10-20(29)22(19)21/h1-3,5-8,11,21H,4,9-10,27H2

InChI Key

SZGWWZBREZIIJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CC(=CC=C4)Br)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:

    Condensation Reaction: An aldehyde (such as 3-bromobenzaldehyde) reacts with a β-ketoester (such as ethyl acetoacetate) in the presence of ammonium acetate.

    Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.

    Functional Group Modification: Subsequent reactions introduce the amino, cyano, and other functional groups to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and quinoline moieties.

    Reduction: Reduction reactions can target the cyano and carbonyl groups.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Conversion to primary amines or alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metals.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Research: Studied for its potential to inhibit cancer cell proliferation.

Medicine

    Drug Development: Potential lead compound for developing new therapeutic agents.

    Pharmacology: Investigated for its effects on various biological pathways.

Industry

    Material Science: Used in the development of novel materials with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.

    Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: Interacts with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs with variations in substituents at positions 1, 4, and other key positions. Differences in functional groups, electronic effects, and steric bulk are highlighted.

Table 1: Substituent Variations in Hexahydroquinoline Derivatives

Compound Name / Identifier Position 1 Substituent Position 4 Substituent Additional Features Reference
Target Compound 2-cyanophenyl 3-bromophenyl 5-oxo, 3-carbonitrile
2-Amino-1-(3-bromophenyl)-4-(2,5-dimethyl-3-thienyl)-5-oxo-hexahydroquinoline-3-carbonitrile (441783-22-8) 3-bromophenyl 2,5-dimethylthiophen-3-yl Thiophene ring
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-... (311315-60-3) 4-chlorophenyl 5-bromothiophen-2-yl 7,7-dimethyl
2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Ethanol monosolvate) N/A (chromene core) 2-chlorophenyl Chromene scaffold
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-... (311330-83-3) 4-chlorophenyl 1,3-benzodioxol-5-yl Electron-rich aryl group
2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-... (350699-84-2) 3,4-dichlorophenyl 2,4-dichlorophenyl Polychlorinated aryl groups

Key Structural and Functional Differences

Position 1 Substituents: The target compound features a 2-cyanophenyl group, which introduces strong electron-withdrawing effects due to the cyano group. In contrast, analogs such as and substitute this position with halophenyl (e.g., 3-bromophenyl, 4-chlorophenyl), which primarily impart steric bulk and moderate electron-withdrawing effects.

Position 4 Substituents: The 3-bromophenyl group in the target compound provides a balance of steric bulk and moderate electron-withdrawing effects. Analogs like (2,5-dimethylthiophen-3-yl) and (5-bromothiophen-2-yl) replace this with heterocyclic groups, which may enhance π-π stacking interactions or alter metabolic stability.

Core Modifications: The chromene derivative in replaces the hexahydroquinoline core with a tetrahydrochromene scaffold, significantly altering ring strain and conformational flexibility.

Implications of Substituent Variations

  • Electronic Effects: Cyano and bromo groups (target compound) create electron-deficient aromatic systems, favoring interactions with electron-rich biological targets.
  • Steric Effects :

    • Bulky substituents like 7,7-dimethyl in restrict rotational freedom, possibly enhancing binding specificity but reducing solubility.
  • Biological Activity: While explicit data for the target compound is unavailable, analogs such as (chromene derivatives) are noted for antimicrobial and anti-inflammatory activities, suggesting the hexahydroquinoline core’s pharmacological versatility.

Biological Activity

2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in pain management and other therapeutic applications. The unique structural features of this compound include an amino group, a cyano group, and a bromophenyl substitution.

  • Molecular Formula : C23H17BrN4O
  • Molecular Weight : 445.3 g/mol
  • LogP : 4.1 (indicating moderate lipophilicity)

The presence of various functional groups contributes to the compound's reactivity and biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. Notably, its potential antinociceptive properties appear to be mediated through opioid receptor pathways. This suggests a mechanism that could be relevant for developing analgesic therapies.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antinociceptive Activity :
    • Studies have shown that the compound may reduce pain perception via central mechanisms involving opioid receptors.
  • Antimicrobial Properties :
    • The compound has been evaluated for its ability to inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects :
    • Initial cytotoxicity assays suggest that this compound may exhibit selective toxicity against certain cancer cell lines.

Case Study 1: Antinociceptive Evaluation

A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The mechanism was hypothesized to involve modulation of the central nervous system's pain pathways.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as a novel antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 3: Cytotoxicity Testing

The cytotoxicity of the compound was assessed using several cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15
MCF-720

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The bromine atom may enhance lipophilicity and facilitate interaction with biological targets. Additionally, the cyano group contributes to the overall reactivity of the molecule.

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